

Spectroscopic Profile of Ethyl 3-methylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-methylbenzoate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-methylbenzoate** (CAS No. 120-33-2), a common reagent and building block in organic synthesis. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The key spectroscopic data for **Ethyl 3-methylbenzoate** are summarized in the tables below for easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.84-7.88	m	-	Ar-H
7.28-7.36	m	-	Ar-H
4.38	q	7.3	-O-CH ₂ -CH ₃
2.41	s	-	Ar-CH ₃
1.38	t	7.1	-O-CH ₂ -CH ₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz[[1](#)]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
166.8	C=O
137.8	Ar-C
133.5	Ar-CH
130.1	Ar-C
129.8	Ar-CH
128.2	Ar-CH
126.5	Ar-CH
60.9	-O-CH ₂ -CH ₃
21.2	Ar-CH ₃
14.3	-O-CH ₂ -CH ₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation
~2980	C-H stretch (aliphatic)
~1720	C=O stretch (ester)
~1250	C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
164	$[M]^+$ (Molecular Ion)
135	$[M - C_2H_5]^+$
119	$[M - OC_2H_5]^+$
91	$[C_7H_7]^+$

Ionization Method: Electron Ionization (EI)[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Ethyl 3-methylbenzoate** for 1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.[\[3\]](#)[\[4\]](#)
- Add approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) to the vial.[\[3\]](#)
- Gently agitate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[\[5\]](#)
- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[\[3\]](#)

- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the $CDCl_3$.

- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment.
- For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single peaks for each unique carbon.[\[6\]](#)
- Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR; CDCl_3 at 77.16 ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one or two drops of neat **Ethyl 3-methylbenzoate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[7\]](#)[\[8\]](#)
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[\[7\]](#)[\[8\]](#)
- Instrument Setup and Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO_2 and water vapor.[\[9\]](#)

- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

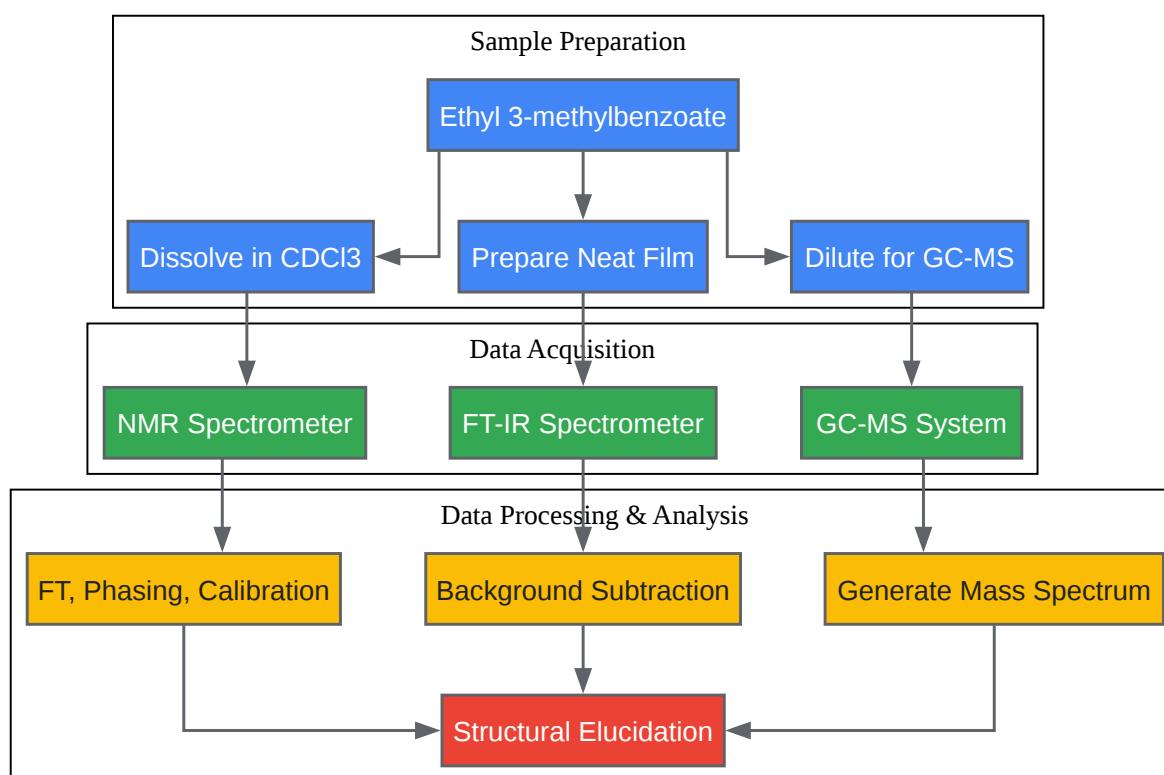
Electron Ionization (EI) Mass Spectrometry

- Sample Introduction:
 - Since **Ethyl 3-methylbenzoate** is a volatile liquid, it can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).
 - For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The GC separates the components of the sample, and the pure **Ethyl 3-methylbenzoate** then enters the mass spectrometer.
- Ionization and Analysis:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11][12] This causes the molecules to ionize and fragment.
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion at a specific m/z value.
- Data Processing:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .

- The peak with the highest m/z value often corresponds to the molecular ion $[M]^+$.
- The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Ethyl 3-methylbenzoate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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